1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds.
Preparation Methods
The synthesis of 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as aziridines or epoxides.
Introduction of the 2,6-Difluorobenzyl Group: The 2,6-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and nucleophiles.
Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its interaction with nucleophiles and electrophiles . The presence of the 2,6-difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymes and receptors .
Comparison with Similar Compounds
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and related compounds:
Azetidine-3-carboxamide: Lacks the 2,6-difluorobenzyl and acetyl groups, resulting in different reactivity and applications.
N-Benzylazetidine-3-carboxamide: Similar structure but without the fluorine atoms, leading to different chemical properties and biological activities.
1-Acetylazetidine-3-carboxamide:
The unique combination of the 2,6-difluorobenzyl and acetyl groups in this compound imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
1-acetyl-N-[(2,6-difluorophenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c1-8(18)17-6-9(7-17)13(19)16-5-10-11(14)3-2-4-12(10)15/h2-4,9H,5-7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYPNUIWJVJPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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